![molecular formula C12H12BNO3 B582092 [4-(2-Aminophenoxy)phenyl]boronic acid CAS No. 957103-98-9](/img/structure/B582092.png)

[4-(2-Aminophenoxy)phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the addition of organometallic reagents to boranes . The Suzuki-Miyaura coupling reaction is a common method used to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst .

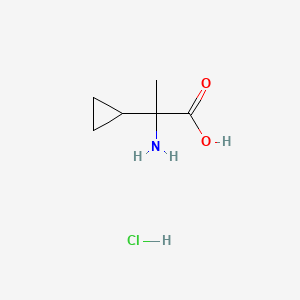

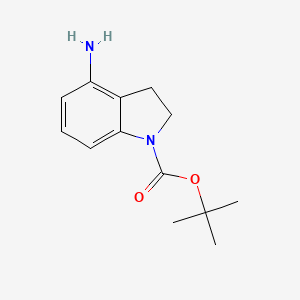

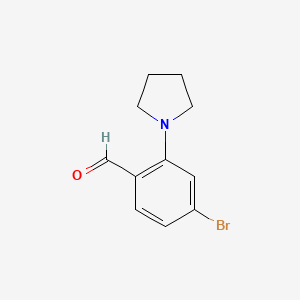

Molecular Structure Analysis

The molecular structure of “[4-(2-Aminophenoxy)phenyl]boronic acid” consists of a boron atom connected to an oxygen atom and a phenyl ring, which is further connected to another phenyl ring through an oxygen atom . The second phenyl ring has an amino group attached .

Chemical Reactions Analysis

Boronic acids, including “[4-(2-Aminophenoxy)phenyl]boronic acid”, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .

Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . They are stable and easy to handle, making them attractive synthetic intermediates .

Wissenschaftliche Forschungsanwendungen

Organic and Industrial Chemistry

- Boronic acids, including derivatives like [4-(2-Aminophenoxy)phenyl]boronic acid, are used as synthetic intermediates and building blocks in various applications such as sensing, protein manipulation, therapeutics, biological labelling, and separation. Their structure allows for the introduction of an aminophosphonic acid group, which can provide new opportunities for application in these fields (Zhang et al., 2017).

Pharmaceutical and Biomedical Research

- Boronic esters derived from phthalocyanine precursors, which can include compounds similar to [4-(2-Aminophenoxy)phenyl]boronic acid, have been explored for their potential in various biomedical applications. These compounds exhibit high stability and can be manipulated in air, making them useful in the development of novel pharmaceuticals and biologically active molecules (Özçelik & Gül, 2012).

Materials Science and Nanotechnology

- Phenylboronic-acid-modified nanoparticles, which can be synthesized using compounds related to [4-(2-Aminophenoxy)phenyl]boronic acid, have shown promise as potential antiviral therapeutics. These nanoparticles have unique properties that make them suitable for biological and biomedical applications, including the potential to block viral entry of viruses like HCV (Khanal et al., 2013).

Catalysis and Green Chemistry

- The use of derivatives of boronic acids, akin to [4-(2-Aminophenoxy)phenyl]boronic acid, in catalytic processes is gaining attention. For instance, V2O5@TiO2 catalyzed transformation of boronic acids to phenols is an environmentally friendly protocol that utilizes benign oxidants like hydrogen peroxide. This methodology has wide-ranging applications in transforming various natural and bioactive molecules (Upadhyay et al., 2021).

Bioorganic Chemistry

- Boronic acid complexes with amino phenolic N,O-ligands, which are related to [4-(2-Aminophenoxy)phenyl]boronic acid, have been used for non-covalent protein fluorescence labeling. These complexes significantly enhance the fluorescence of the ligand and increase its affinity to proteins, making them valuable tools in bioconjugation and protein labeling studies (Martínez-Aguirre et al., 2021).

Organic Synthesis

- Compounds like [4-(2-Aminophenoxy)phenyl]boronic acid are used in various organic synthesis reactions. For example, they are involved in oxidative hydroxylation of aryl boronic acids catalyzed by Co-porphyrin complexes under blue-light irradiation, representing an eco-friendly approach to oxidation processes (Atia & Kimura, 2020).

Safety And Hazards

Zukünftige Richtungen

Boronic acid-based compounds have inspired the exploration of novel chemistries to fuel emergent sciences . They have been used in various applications, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is a promising future direction .

Eigenschaften

IUPAC Name |

[4-(2-aminophenoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8,15-16H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEZAQBUIMTLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274083 |

Source

|

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2-Aminophenoxy)phenyl]boronic acid | |

CAS RN |

957103-98-9 |

Source

|

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957103-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(2-Aminophenoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

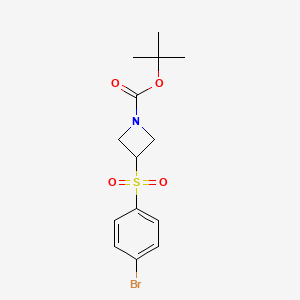

![N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine](/img/structure/B582025.png)

![2-Amino-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B582029.png)